molecular formula C10H15NO3 B12833714 2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol

2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol

Cat. No.: B12833714
M. Wt: 197.23 g/mol
InChI Key: IQANYSGYXBJZBX-UHFFFAOYSA-N
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Description

2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol is an organic compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by the presence of an aminophenoxy group linked to an ethan-1-ol moiety through an ethoxy bridge. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol typically involves the reaction of 3-aminophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the ethoxy linkage . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The ethoxy linkage provides flexibility and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol is unique due to the presence of both the aminophenoxy and ethoxy groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-[2-(3-aminophenoxy)ethoxy]ethanol

InChI

InChI=1S/C10H15NO3/c11-9-2-1-3-10(8-9)14-7-6-13-5-4-12/h1-3,8,12H,4-7,11H2

InChI Key

IQANYSGYXBJZBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCOCCO)N

Origin of Product

United States

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